molecular formula C23H24ClN3O2 B4234316 N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide

N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide

Cat. No. B4234316
M. Wt: 409.9 g/mol
InChI Key: WLZVTYGBLGDINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide, also known as MLN-4760, is a small-molecule inhibitor of the proteasome. Proteasomes are cellular complexes responsible for degrading proteins that are no longer needed or that are damaged. MLN-4760 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide works by inhibiting the activity of the proteasome, which leads to the accumulation of proteins that are no longer needed or that are damaged. This accumulation of proteins can lead to cell death, which is why this compound has shown promise as an anticancer agent. In addition, this compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the proteasome.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis, or programmed cell death, which is a mechanism by which the body eliminates damaged or abnormal cells. This compound has also been shown to inhibit the production of several pro-inflammatory cytokines, which are molecules that play a key role in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide is that it is a small molecule, which makes it easier to study than larger molecules such as proteins. In addition, this compound has been extensively studied in both in vitro and in vivo models, which has provided a wealth of data on its mechanism of action and potential therapeutic applications. One limitation of this compound is that it is not selective for the proteasome, and can also inhibit other cellular processes, which may limit its therapeutic potential.

Future Directions

For research on N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide include further optimization of the compound to improve its selectivity and reduce its toxicity. In addition, studies are needed to determine the optimal dosing and administration of this compound for different diseases and patient populations. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications beyond cancer and inflammatory disorders.

Scientific Research Applications

N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of several types of cancer cells, including multiple myeloma, lymphoma, and solid tumors. This compound has also been studied for its potential use in treating autoimmune diseases and inflammatory disorders.

properties

IUPAC Name

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-26-9-11-27(12-10-26)21-8-7-18(15-20(21)24)25-23(28)19-13-16-5-3-4-6-17(16)14-22(19)29-2/h3-8,13-15H,9-12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZVTYGBLGDINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide
Reactant of Route 2
Reactant of Route 2
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide
Reactant of Route 5
Reactant of Route 5
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide
Reactant of Route 6
Reactant of Route 6
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.